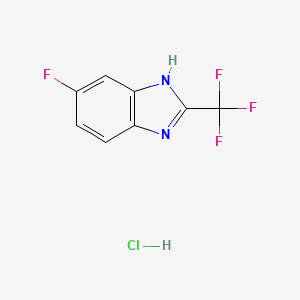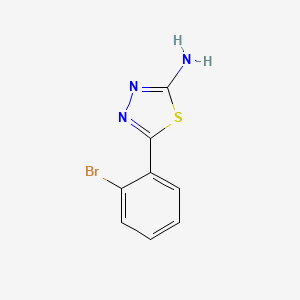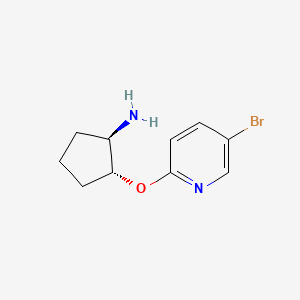
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine, also known as BPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPOC is a cyclopentane-based amine that is structurally similar to other compounds with known biological activity.
Mecanismo De Acción
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine exerts its biological activity through the inhibition of various enzymes and proteins. In cancer cells, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. In Alzheimer's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine inhibits the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta. In Parkinson's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine induces cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. In Alzheimer's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine reduces the accumulation of amyloid-beta plaques and improves cognitive function. In Parkinson's disease, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine protects dopaminergic neurons from oxidative stress-induced damage and improves motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has several advantages for lab experiments, including its high solubility in organic solvents, its stability under physiological conditions, and its ability to inhibit various enzymes and proteins. However, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine also has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In cancer research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be further studied for its potential as a combination therapy with other anti-cancer drugs. In Alzheimer's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be tested in animal models of the disease to determine its efficacy in vivo. In Parkinson's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine could be further studied for its potential as a disease-modifying therapy. Overall, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has significant potential for therapeutic applications in various diseases, and further research is needed to fully understand its biological activity and pharmacological properties.
Métodos De Síntesis
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine can be synthesized through a multi-step process that involves the reaction of 5-bromopyridine-2-carboxylic acid with cyclopentanone. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through a series of chromatography steps. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
(1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, (1R,2R)-2-(5-Bromopyridin-2-yl)oxycyclopentan-1-amine has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
(1R,2R)-2-(5-bromopyridin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-7-4-5-10(13-6-7)14-9-3-1-2-8(9)12/h4-6,8-9H,1-3,12H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKATFGFALYNML-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=NC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=NC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

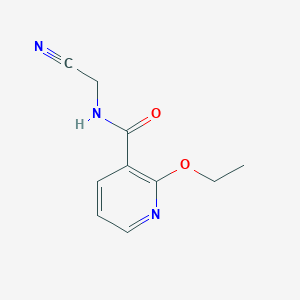
![1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2470371.png)
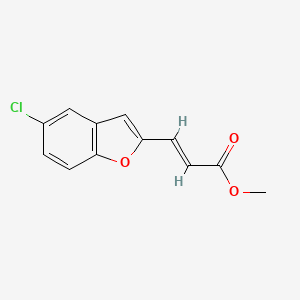
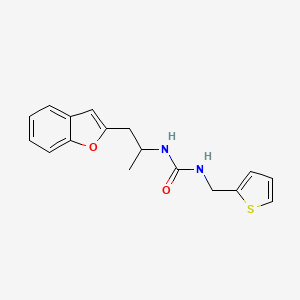
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)

![N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470376.png)
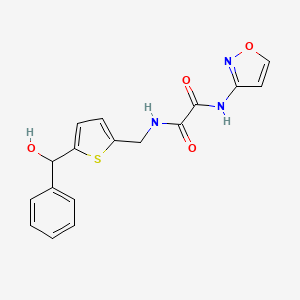

![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2470382.png)
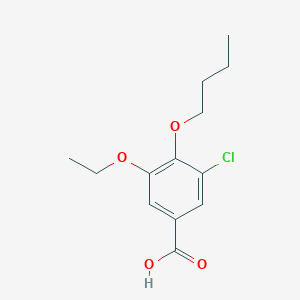
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2470385.png)
